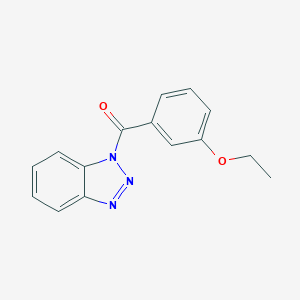![molecular formula C22H26N2O4 B250083 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as IPA-3 and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
IPA-3 has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cell signaling. In cancer research, IPA-3 has been shown to inhibit the activity of the Rho GTPase family of proteins, which are involved in cancer cell migration and invasion. In neurobiology, IPA-3 has been found to block the activity of the protein kinase Pak1, which is involved in neuronal development and synaptic plasticity. In cell signaling, IPA-3 has been shown to inhibit the activity of the protein kinase Akt, which is involved in a variety of cellular processes including cell survival, proliferation, and metabolism.
Wirkmechanismus
The mechanism of action of IPA-3 involves its inhibition of specific protein kinases, including Pak1 and Akt. By inhibiting these kinases, IPA-3 disrupts the signaling pathways that regulate cellular processes such as cell migration, invasion, and survival. IPA-3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on specific signaling pathways, IPA-3 has been found to have a variety of biochemical and physiological effects. For example, IPA-3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. IPA-3 has also been found to reduce the size of tumors in mouse models of cancer. In neurobiology, IPA-3 has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease in mouse models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IPA-3 is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of IPA-3 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, IPA-3 has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on IPA-3. One area of interest is the development of more effective synthesis methods that could increase the yield and purity of IPA-3. Another area of interest is the investigation of IPA-3's effects on other protein kinases and signaling pathways, which could provide insight into its potential applications in other areas of scientific research. Additionally, further studies on IPA-3's safety and efficacy in humans could pave the way for its use as a therapeutic agent in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of IPA-3 involves several steps, starting with the reaction of 2-isopropylphenol with phosgene to form 2-isopropylphenyl chloroformate. This intermediate is then reacted with N-(4-morpholinyl)aniline to form 2-(2-isopropylphenoxy)-N-(4-morpholinyl)aniline. Finally, this compound is reacted with acetic anhydride to form IPA-3. The overall yield of this synthesis method is around 35%.
Eigenschaften
Molekularformel |
C22H26N2O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)17-7-4-6-10-20(17)28-15-21(25)23-19-9-5-3-8-18(19)22(26)24-11-13-27-14-12-24/h3-10,16H,11-15H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
OHKMGDYFSWNMIU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
![Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)



![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)

